molecular formula C11H13NO4 B8390835 (2,6-Dimethyl-3-nitrophenyl)methyl acetate

(2,6-Dimethyl-3-nitrophenyl)methyl acetate

Cat. No. B8390835
M. Wt: 223.22 g/mol
InChI Key: MFPNOMOEXONQIP-UHFFFAOYSA-N
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Patent
US06127389

Procedure details

To a solution of 2,6-dimethyl-3-nitrobenzyl acetate (26.9 g) in methanol (266 ml) was added aqueous 1N sodium hydroxide solution (133 ml) at ambient temperature for 30 minutes. To the mixture was added water, and the precipitate was collected by filtration to give 2,6-dimethyl-3-nitrobenzyl alcohol (18.0 g) as pale yellow crystals.
Quantity
26.9 g
Type
reactant
Reaction Step One
Quantity
133 mL
Type
reactant
Reaction Step One
Quantity
266 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:4][CH2:5][C:6]1[C:11]([CH3:12])=[CH:10][CH:9]=[C:8]([N+:13]([O-:15])=[O:14])[C:7]=1[CH3:16])(=O)C.[OH-].[Na+].O>CO>[CH3:16][C:7]1[C:8]([N+:13]([O-:15])=[O:14])=[CH:9][CH:10]=[C:11]([CH3:12])[C:6]=1[CH2:5][OH:4] |f:1.2|

Inputs

Step One
Name
Quantity
26.9 g
Type
reactant
Smiles
C(C)(=O)OCC1=C(C(=CC=C1C)[N+](=O)[O-])C
Name
Quantity
133 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
266 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
CC1=C(CO)C(=CC=C1[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 18 g
YIELD: CALCULATEDPERCENTYIELD 82.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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